Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one
Overview
Description
Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one is a heterocyclic compound that is part of a broader class of chemicals with potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that share structural similarities, such as pyrazine derivatives and their synthesis, which can provide insights into the chemistry of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves novel strategies to improve efficiency and yield. For instance, a one-pot microwave-assisted synthesis has been employed for the facile construction of 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione derivatives, which suggests that similar methods could potentially be adapted for the synthesis of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one . Additionally, the use of a modified four-component Ugi reaction has been reported for the synthesis of 7,8-dihydrothieno[3',2':4,5]pyrrolo[1,2-a]pyrazin-5(6H)-ones, indicating the versatility of this approach in generating combinatorial libraries of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds can exhibit various forms of structural variation, such as ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism, as observed in the study of 1-hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and their derivatives . These structural dynamics are crucial for understanding the behavior and reactivity of the compounds, which could also be relevant to the molecular structure analysis of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds can be explored through various reactions, such as 1,3-dipolar cycloaddition, which has been used to synthesize pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline . These reactions are important for expanding the diversity of heterocyclic compounds and could provide insights into the types of chemical reactions that hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the synthesis of hexahydro-1H-2,6-methanopyrrolo[1,2-a]pyrazines has led to the exploration of their pharmacological properties, although the anticipated enhancement of curare-like activity was not confirmed . Similarly, the study of 6H-indeno[1,2-b]pyrido[3,2-e]pyrazines revealed their physical, chemical, and biological properties, including tumor growth-inhibitory effects . These findings underscore the importance of investigating the physical and chemical properties of hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one for potential applications.
Scientific Research Applications
Alkaloid Isolation in Mangrove Fruits
Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one, a type of pyrido[1,2-a]pyrazine alkaloid, was discovered in the fruit of the Chinese mangrove Xylocarpus granatum. This discovery marked the first instance of a pyrido[1,2-a]pyrazine alkaloid being identified as a natural product, expanding our understanding of the chemical diversity in mangrove fruits (Zhou, Wu, & Zou, 2007).
Synthesis of Novel Heterocyclic Systems
Research has been conducted on synthesizing N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, a class of compounds related to Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one. These compounds demonstrated ring-chain tautomerism and were transformed into novel heterocyclic systems, such as 2,10-dihydro-3H,5H-imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines (Mokrov et al., 2011).
Development of Serotonin Receptor Agonists
A study on hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines led to the development of a potent, selective 5-HT(2C) receptor agonist. This research provided insights into the pharmaceutical applications of similar hexahydro-pyrido pyrazine compounds (Richter et al., 2006).
Green Synthesis Methods
A green, organo-catalyzed method was developed for synthesizing 6H-indeno[1,2-b]pyrido[3,2-e]pyrazin-6-one derivatives. This approach emphasized mild reaction conditions and the use of non-toxic solvents, contributing to more environmentally friendly synthesis methods for such compounds (Sharma et al., 2021).
Tautomerism Studies
Research on pyrido[2,3-b]pyrazines, closely related to Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one, revealed their ability to exist in different tautomeric forms in solution. Understanding these tautomer ratios is crucial for the development of pharmaceuticals and other chemical applications (Kim, Choi, & Kurasawa, 2000).
Safety And Hazards
Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBUHYGWJRLISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936087 | |
Record name | 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one | |
CAS RN |
22328-79-6, 15932-71-5 | |
Record name | (+)-Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22328-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido(1,2-a)pyrazin-1(6H)-one, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15932-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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